molecular formula C18H17NO2 B12541493 N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide CAS No. 655242-08-3

N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide

Cat. No.: B12541493
CAS No.: 655242-08-3
M. Wt: 279.3 g/mol
InChI Key: IJAHLJYZPFZDGP-UHFFFAOYSA-N
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Description

N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2-oxo-1,4-diphenylbut-3-en-1-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide typically involves the reaction of 1,4-diphenylbut-3-en-1-one with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Oxo-4-phenylbut-3-en-1-yl)acetamide: Similar in structure but with a different substitution pattern.

    N-(2-Oxo-1-piperidinylacetyl)phenylacetamide: Contains a piperidinyl group instead of the diphenylbutenyl group.

    (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates: A structurally related compound with a benzo[d]thiazole moiety.

Uniqueness

N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide is unique due to its specific diphenylbutenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

655242-08-3

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-(2-oxo-1,4-diphenylbut-3-enyl)acetamide

InChI

InChI=1S/C18H17NO2/c1-14(20)19-18(16-10-6-3-7-11-16)17(21)13-12-15-8-4-2-5-9-15/h2-13,18H,1H3,(H,19,20)

InChI Key

IJAHLJYZPFZDGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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